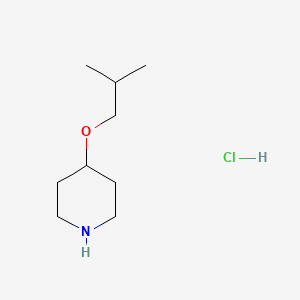

4-(2-methylpropoxy)piperidine hydrochloride

説明

特性

IUPAC Name |

4-(2-methylpropoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)7-11-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTECFPXXOGANPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903891-79-2 | |

| Record name | Piperidine, 4-(2-methylpropoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903891-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in 2-methylpropyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(2-methylpropoxy)piperidine hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

4-(2-methylpropoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 4-(2-methylpropoxy)piperidine hydrochloride.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Pharmaceutical Applications

4-(2-methylpropoxy)piperidine hydrochloride is primarily utilized in the pharmaceutical industry for the synthesis of various therapeutic agents. Its applications can be categorized as follows:

- Intermediate for Drug Synthesis :

- P-glycoprotein Inhibitors :

- Therapeutic Applications :

Organic Synthesis Applications

In addition to its pharmaceutical uses, 4-(2-methylpropoxy)piperidine hydrochloride plays a significant role in organic synthesis:

- Building Block for Complex Molecules :

- Synthesis of Oligopiperidines :

- Propargylamine Synthesis :

Case Studies and Research Findings

Several research studies highlight the significance of 4-(2-methylpropoxy)piperidine hydrochloride:

- Synthesis of Oligopiperidines : A study by Semetey et al. demonstrated the successful synthesis of water-soluble oligopiperidines using 4-(2-methylpropoxy)piperidine hydrochloride as a starting material. These oligomers showed potential for use in biochemistry due to their resistance to proteolysis .

- Propargylamine Synthesis : Research conducted by Aschwanden et al. illustrated how this compound can facilitate the formation of propargylamines through Cu-catalyzed reactions with terminal alkynes, showcasing its utility in asymmetric synthesis .

作用機序

The mechanism of action of 4-(2-methylpropoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

4-[(3-Methylbutoxy)methyl]piperidine Hydrochloride

- Substituent : A 3-methylbutoxymethyl group.

- Key Properties :

- Applications : Used in organic synthesis for modulating reaction kinetics and pathways.

4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride

- Substituent : A 3-methyl-2-butenyloxymethyl group (alkenyl chain).

- Key Differences: The double bond in the alkenyl substituent introduces electronic effects (electron-withdrawing via conjugation) and reduces conformational flexibility compared to the saturated 2-methylpropoxy group . Molecular Weight: 219.75 g/mol (C₁₁H₂₂ClNO), slightly lower than the target compound.

- Safety: Limited toxicity data, but standard piperidine handling precautions apply .

4-(4-Fluorobenzoyl)piperidine Hydrochloride

- Substituent : A 4-fluorobenzoyl group.

- Key Differences: The aromatic benzoyl group introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen compared to the alkoxy-substituted derivative. Molecular Weight: ~240 g/mol (C₁₂H₁₃FClNO), higher due to the aromatic ring.

- Applications : Intermediate in pharmaceuticals targeting central nervous system disorders .

4-(4-Chlorobenzoyl)piperidine Hydrochloride

- Substituent : A 4-chlorobenzoyl group.

- Key Differences: The chloro substituent enhances lipophilicity and metabolic stability compared to the fluorinated analog and the target compound. Molecular Weight: 256.17 g/mol (C₁₂H₁₃Cl₂NO) .

Meperidine Hydrochloride

- Substituent : 1-Methyl-4-phenylpiperidine-4-carboxylate.

- Key Differences: Pharmacologically active opioid with a phenyl group and ester functionality, unlike the non-aromatic target compound. Molecular Weight: 283.8 g/mol (C₁₅H₂₁NO₂·HCl).

- Applications : Analgesic drug (Schedule II controlled substance) .

4-[(2-Nitrophenoxy)methyl]piperidine Hydrochloride

- Substituent: A 2-nitrophenoxymethyl group.

- Molecular Weight: 272.71 g/mol (C₁₂H₁₅ClN₂O₃).

- Safety: Requires stringent handling (e.g., ventilation, protective gear) due to hazardous decomposition products (NOₓ, HCl) .

生物活性

4-(2-methylpropoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its pharmacological properties, synthesis, and biological interactions, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 2-methylpropoxy group. Its molecular formula is CHClNO, with a molecular weight of approximately 207.74 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in drug development and organic synthesis.

Synthesis

The synthesis of 4-(2-methylpropoxy)piperidine hydrochloride typically involves the reaction of piperidine with an appropriate alkylating agent to introduce the 2-methylpropoxy group. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides in the presence of bases.

- Condensation Reactions : Involving piperidine derivatives and alcohols.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of 4-(2-methylpropoxy)piperidine hydrochloride is crucial for evaluating its therapeutic potential. Interaction studies are essential for elucidating its mechanism of action, including:

- Receptor Binding Assays : To determine affinity for specific biological targets.

- Enzyme Inhibition Tests : To assess potential inhibitory effects on metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored structure-activity relationships (SAR) among piperidine derivatives, indicating that certain modifications can enhance antimicrobial properties against Mycobacterium tuberculosis (Mtb). The compound's analogs showed IC50 values ranging from 13 to 22 μM, suggesting significant activity against Mtb when combined with other agents .

- Neuropharmacological Effects : Research indicates that piperidine derivatives can exhibit neuroprotective effects, potentially impacting neurotransmitter systems. The specific effects of 4-(2-methylpropoxy)piperidine hydrochloride on neuronal health remain to be fully characterized but are under investigation.

- Comparative Analysis : A comparative study highlighted the unique biological profile of 4-(2-methylpropoxy)piperidine hydrochloride against structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Methylphenoxy)piperidine hydrochloride | CHClNO | Contains a phenoxy group instead of alkoxy |

| 4-(isobutoxy)-piperidine hydrochloride | CHClNO | Larger isobutoxy group increases hydrophobicity |

| N-Methylpiperidine | CHN | Lacks substituents; simpler structure |

This table illustrates how the unique alkyl substitution pattern of 4-(2-methylpropoxy)piperidine hydrochloride may influence its solubility and biological activity compared to these similar compounds.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are critical. Toxicological studies must be conducted to assess any adverse effects associated with the compound's use, particularly in long-term applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-methylpropoxy)piperidine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between piperidine derivatives and 2-methylpropyl halides under alkaline conditions (e.g., using triethylamine as a base). Purification typically involves recrystallization from ethanol or column chromatography with silica gel and a gradient of ethyl acetate/hexane . For industrial-scale synthesis, controlled reaction conditions (temperature, inert atmosphere) in batch reactors are recommended to minimize side reactions . Purity (>95%) can be verified via HPLC using a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing 4-(2-methylpropoxy)piperidine hydrochloride?

- Methodology :

- NMR : Record and NMR in DMSO- to identify substituents (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methylpropoxy protons at δ 1.0–1.2 ppm) .

- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak at m/z corresponding to [CHNOCl] .

- X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained. SHELXL is ideal for resolving hydrogen bonding and chloride ion positioning .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95) if aerosol formation is likely .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Spill Management : Avoid dust generation; use wet sand or vermiculite for containment. Dispose via licensed hazardous waste facilities per local regulations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodology :

- Cross-Verification : Compare data with structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ) and pharmacopeial standards (e.g., USP paroxetine-related compounds ).

- Dynamic NMR : Use variable-temperature NMR to identify conformational exchange in the piperidine ring .

- Computational Modeling : Optimize geometries using Gaussian or DFT calculations to predict chemical shifts (refer to PubChem data for validation) .

Q. What strategies improve yield in the synthesis of 4-(2-methylpropoxy)piperidine hydrochloride?

- Methodology :

- Reagent Optimization : Replace traditional bases (NaOH) with milder alternatives (e.g., KCO) to reduce side reactions .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Process Analytics : Use in-situ FTIR to monitor reaction progress and terminate at peak yield .

Q. How does the steric effect of the 2-methylpropoxy group influence the compound’s reactivity?

- Methodology :

- Kinetic Studies : Compare reaction rates with less bulky analogs (e.g., 4-methoxypiperidine) under identical conditions .

- X-ray Analysis : Use SHELXD/SHELXE to map steric hindrance in crystal structures .

- Molecular Dynamics Simulations : Analyze steric interactions in solvent-accessible surfaces using GROMACS .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。